1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, also referred to as ChemDiv compound C741-1110, is a complex organic compound with significant potential in pharmaceutical applications. This compound features a diverse structural framework that includes a triazoloquinazolinone core, which is known for its biological activity.
The compound is classified under the category of triazoloquinazolines and is available through various chemical suppliers, including ChemDiv. It is utilized in drug discovery processes, particularly within antiviral and anti-HIV research libraries. The molecular formula of this compound is C29H34N6O3, and it has a molecular weight of approximately 514.63 g/mol .
The synthesis of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. The initial steps may include the formation of the piperazine derivative followed by the introduction of the acetylphenyl group. Subsequent cyclization reactions help form the triazole and quinazoline moieties.
Key steps in the synthesis may include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of the compound can be represented using various chemical notation systems:
CC(C)CCN(c1nnc(CCC(N(CC2)CCN2c(cc2)ccc2C(C)=O)=O)n1-c1c2cccc1)C2=OThe compound features multiple functional groups that contribute to its biological activity, including:
The compound's reactivity can be assessed through various chemical transformations:
Understanding these reactions is crucial for predicting how the compound might behave in biological systems or during synthesis.
Key properties include:
These properties are essential for understanding how the compound behaves in biological environments and its potential bioavailability.
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one shows promise in several areas:
Due to its complex structure and potential biological activity, ongoing research into this compound could lead to significant advancements in therapeutic applications.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7